

# Oxetane-3-carbaldehyde: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: Oxetane-3-carbaldehyde

Cat. No.: B578757

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**Introduction:** **Oxetane-3-carbaldehyde** is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. As a versatile synthetic building block, its incorporation into molecular scaffolds can lead to notable improvements in the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth overview of **Oxetane-3-carbaldehyde**, including its chemical identity, physicochemical properties, synthesis protocols, and its strategic application in drug development. The unique structural features of the oxetane ring, a four-membered ether, can impart desirable characteristics such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity when used as a surrogate for more common functionalities like gem-dimethyl or carbonyl groups.<sup>[1][2][3]</sup>

## Chemical Identity and Synonyms

The compound with the systematic IUPAC name **oxetane-3-carbaldehyde** is a key intermediate in organic synthesis.<sup>[4][5][6]</sup> It is recognized by several synonyms and unique identifiers crucial for database searches and procurement.

Identifier	Value
IUPAC Name	oxetane-3-carbaldehyde[4][5][6]
CAS Number	1305207-52-6[4][5]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> O <sub>2</sub> [4][7][8]
Synonyms	3-Oxetanecarboxaldehyde, 3-Formyloxetane, Qxetane-3-carbaldehyde[7][8]

## Physicochemical Properties

The physicochemical properties of **Oxetane-3-carbaldehyde** are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	86.09 g/mol	[4][5][8]
Appearance	Colorless to light yellow liquid	[7]
Boiling Point (Predicted)	134.2 ± 15.0 °C at 760 mmHg	[7][8][9]
Density (Predicted)	1.254 ± 0.06 g/cm <sup>3</sup>	[8][9]
Flash Point	42.3 ± 13.9 °C	[7]
Purity	Typically ≥95%	[7][8]
Storage Conditions	-20°C, stored under a nitrogen atmosphere	[7]
InChI Key	FYCBRGMZDWYEHI-UHFFFAOYSA-N	[4][5][7]
SMILES	O=CC1COC1	[4]

## Experimental Protocols: Synthesis of Oxetane-3-carbaldehyde

The most common and efficient method for the synthesis of **Oxetane-3-carbaldehyde** is the oxidation of the corresponding primary alcohol, oxetan-3-ylmethanol. The Swern oxidation is a widely used protocol due to its mild reaction conditions and high tolerance for various functional groups.[10][11]

### 3.1. Synthesis via Swern Oxidation

This protocol details the oxidation of oxetan-3-ylmethanol to **Oxetane-3-carbaldehyde** using a Swern oxidation procedure.

#### Materials:

- Oxetan-3-ylmethanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas for inert atmosphere
- Standard laboratory glassware (three-neck flask, dropping funnels, etc.)
- Magnetic stirrer and stirring bar
- Cooling bath (dry ice/acetone, -78 °C)

#### Procedure:

- Preparation of the Activator: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.
- Formation of the Chloro(dimethyl)sulfonium Chloride: To the cooled solution, add a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM dropwise via a dropping

funnel. Control the addition rate to maintain the internal temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

- **Addition of the Alcohol:** Prepare a solution of oxetan-3-ylmethanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains below -65 °C. Stir the mixture for 30-45 minutes at -78 °C.
- **Addition of Base and Product Formation:** Add triethylamine (Et<sub>3</sub>N) (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir the reaction mixture at -78 °C for an additional 20 minutes.
- **Work-up:** Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction and Purification:** Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude **Oxetane-3-carbaldehyde** can be purified by flash column chromatography on silica gel.

**Safety Precautions:** The Swern oxidation generates carbon monoxide gas and dimethyl sulfide, which is malodorous. This procedure must be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

## Applications in Drug Discovery and Development

The oxetane motif is increasingly utilized in drug discovery to enhance the properties of lead compounds.<sup>[2][12]</sup> **Oxetane-3-carbaldehyde** serves as a crucial starting material for introducing this valuable scaffold.

### 4.1. Role as a Synthetic Intermediate

**Oxetane-3-carbaldehyde** is a key building block in the synthesis of more complex molecules. For instance, it is used in the preparation of 3-(5-methoxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione derivatives, which are investigated for the treatment of blood disorders.<sup>[8][9]</sup> The

aldehyde functionality allows for a wide range of subsequent chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.

#### 4.2. Impact on Physicochemical Properties

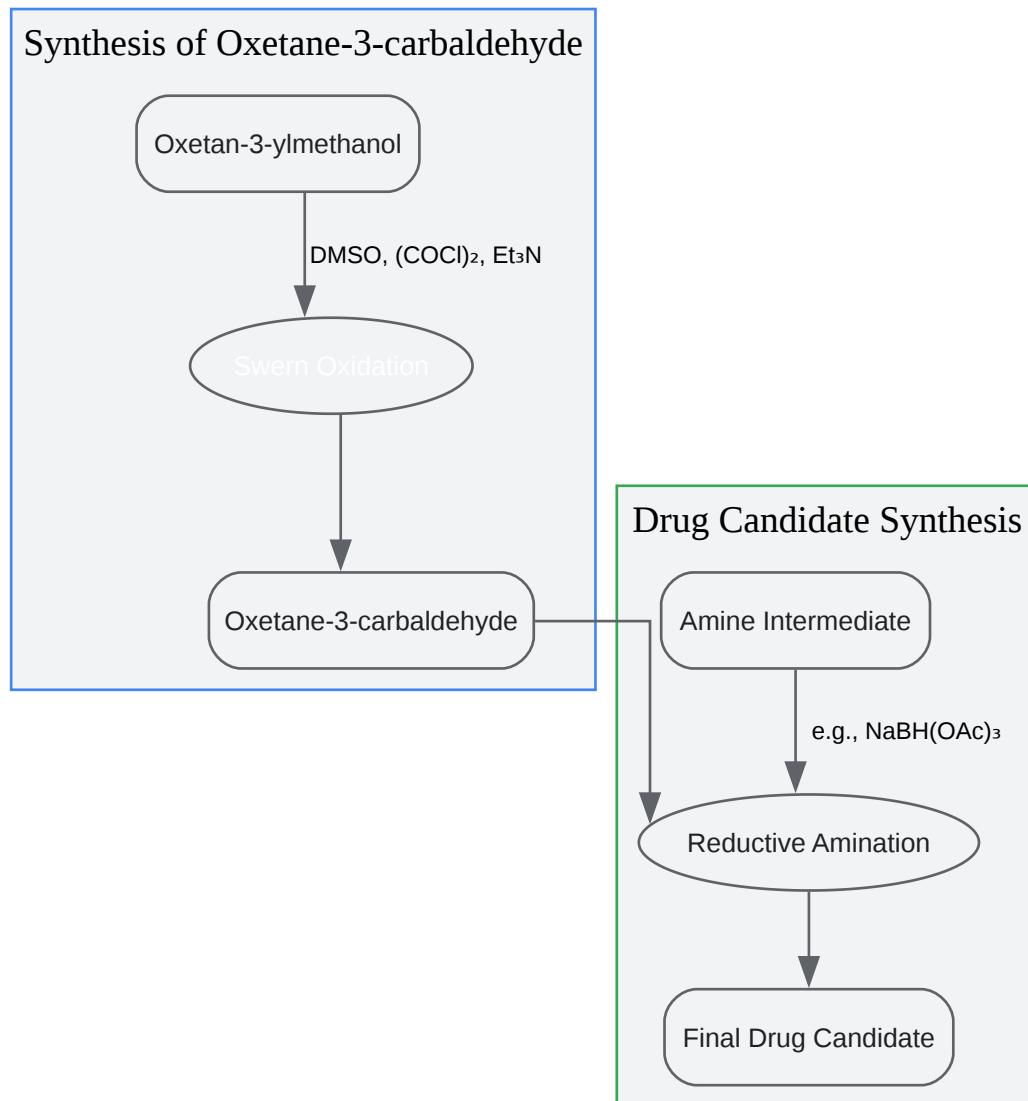
The incorporation of the oxetane ring can significantly improve the drug-like properties of a molecule:

- **Increased Solubility:** The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a substantial increase in aqueous solubility compared to non-polar analogs like gem-dimethyl groups.[\[1\]](#)[\[3\]](#)
- **Metabolic Stability:** The oxetane ring is generally more resistant to metabolic degradation than other functional groups, which can lead to improved pharmacokinetic profiles.[\[1\]](#)
- **Reduced Lipophilicity:** Replacing lipophilic groups with the more polar oxetane moiety can help to optimize the lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

## Visualizations

#### 5.1. Synthesis Workflow

The following diagram illustrates the synthetic pathway from a commercially available precursor to a final drug candidate, highlighting the role of **Oxetane-3-carbaldehyde**.

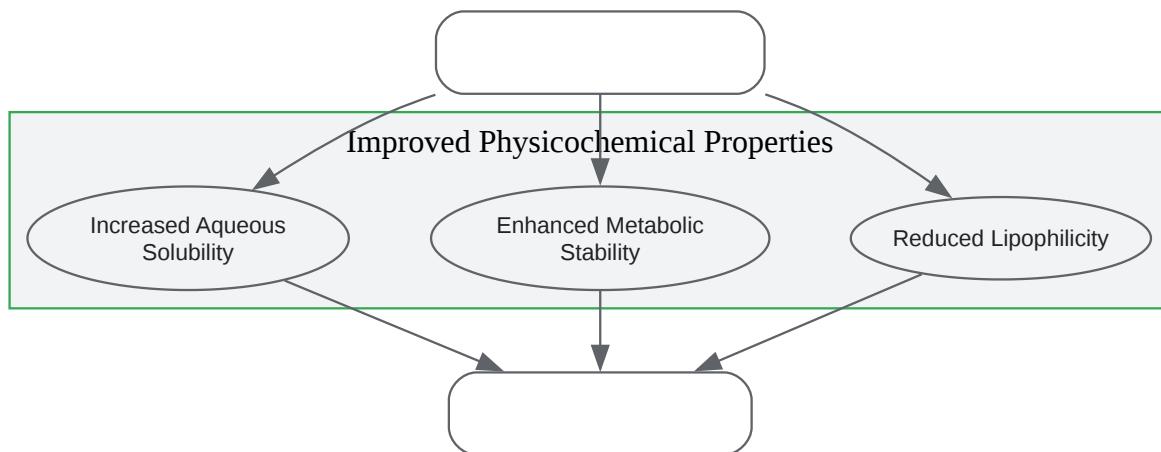


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Caption: Synthetic workflow for the preparation of a drug candidate using **Oxetane-3-carbaldehyde**.

## 5.2. Impact of Oxetane Moiety on Drug Properties

This diagram illustrates the logical relationship between incorporating an oxetane moiety and the resulting improvements in drug-like properties.



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Caption: The positive impact of the oxetane moiety on key drug properties.

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